1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(m-tolyl)ethanone
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Overview
Description
1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(m-tolyl)ethanone is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring, a tert-butylthio group, and a m-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(m-tolyl)ethanone typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Tert-butylthio Group: This step involves the reaction of tert-butylthiol with a suitable electrophile, often under basic conditions, to form the tert-butylthio group.
Attachment of the m-Tolyl Group: The m-tolyl group is introduced via a Friedel-Crafts acylation reaction, where m-tolyl chloride reacts with the piperidine derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Final Assembly: The final step involves coupling the intermediate compounds to form the target molecule, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(m-tolyl)ethanone can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Piperidine derivatives with various substituents.
Scientific Research Applications
1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(m-tolyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which 1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(m-tolyl)ethanone exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring is known to interact with neurotransmitter receptors, potentially influencing neurological processes. The tert-butylthio group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
1-(2-(Methylthio)methyl)piperidin-1-yl)-2-(m-tolyl)ethanone: Similar structure but with a methylthio group instead of a tert-butylthio group.
1-(2-(Ethylthio)methyl)piperidin-1-yl)-2-(m-tolyl)ethanone: Similar structure but with an ethylthio group instead of a tert-butylthio group.
Uniqueness: 1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(m-tolyl)ethanone is unique due to the presence of the bulky tert-butylthio group, which can influence its steric and electronic properties, potentially leading to different reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-2-(3-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NOS/c1-15-8-7-9-16(12-15)13-18(21)20-11-6-5-10-17(20)14-22-19(2,3)4/h7-9,12,17H,5-6,10-11,13-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCZZNHUQFEGAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCCCC2CSC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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